molecular formula C11H20O3 B14696754 6,6-Diethoxy-3-methylhex-4-YN-3-OL CAS No. 32798-36-0

6,6-Diethoxy-3-methylhex-4-YN-3-OL

Cat. No.: B14696754
CAS No.: 32798-36-0
M. Wt: 200.27 g/mol
InChI Key: JVUDAPABPRXOKT-UHFFFAOYSA-N
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Description

6,6-Diethoxy-3-methylhex-4-yn-3-ol is a tertiary alcohol with a conjugated alkyne moiety and diethoxy substituents at the terminal carbon (position 6). The compound features a hydroxyl group at position 3, a methyl group at position 3, and ethoxy groups at position 6, creating a sterically hindered environment. This structure imparts unique reactivity and physicochemical properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for bioactive molecules. Its molecular formula is C₁₁H₂₀O₃ (calculated), with a molecular weight of 200.28 g/mol.

Properties

CAS No.

32798-36-0

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

6,6-diethoxy-3-methylhex-4-yn-3-ol

InChI

InChI=1S/C11H20O3/c1-5-11(4,12)9-8-10(13-6-2)14-7-3/h10,12H,5-7H2,1-4H3

InChI Key

JVUDAPABPRXOKT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#CC(OCC)OCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Diethoxy-3-methylhex-4-YN-3-OL typically involves the reaction of 3,3-diethoxy-1-butyne with methyl ketone under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

6,6-Diethoxy-3-methylhex-4-YN-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

6,6-Diethoxy-3-methylhex-4-YN-3-OL has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6-Diethoxy-3-methylhex-4-YN-3-OL involves its interaction with specific molecular targets and pathways. The alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Key Differences :

  • Structure : Lacks ethoxy groups; features a terminal alkene and methyl group at position 4.
  • Molecular Weight : 124.18 g/mol, significantly lighter due to shorter carbon chain and absence of ethoxy groups.
  • Spectroscopy :
    • IR : The alkyne stretch (~2210 cm⁻¹) is comparable to this compound, but lacks ethoxy C-O stretches (~1100 cm⁻¹) .
    • NMR : The hydroxyl proton in 6-methyl-6-hepten-4-yn-3-ol is likely deshielded (δ ~2.74 ppm), similar to tertiary alcohols in analogous structures .

Table 1: Physical Properties Comparison

Property This compound 6-Methyl-6-hepten-4-yn-3-ol
Molecular Formula C₁₁H₂₀O₃ C₈H₁₂O
Molecular Weight (g/mol) 200.28 124.18
Key Functional Groups Alkyne, diethoxy, tertiary alcohol Alkyne, alkene, tertiary alcohol
Boiling Point (°C) Not reported Not reported

6,6-Dimethylhept-1-en-4-yn-3-ol (C₉H₁₄O)

Key Differences :

  • Structure : Contains a dimethyl group at position 6 instead of diethoxy, with an alkene at position 1.
  • Molecular Weight : 138.21 g/mol, lighter than the target compound due to smaller substituents.
  • Spectroscopy: IR: The alkyne stretch (~2229 cm⁻¹) aligns with other alkynols, but C-H stretches from dimethyl groups (~2960 cm⁻¹) differ from ethoxy C-O vibrations .

Table 2: Spectroscopic Data Comparison

Compound IR Alkyne Stretch (cm⁻¹) ¹H NMR Hydroxyl Signal (δ, ppm)
This compound ~2200 (estimated) ~1.81 (broad, tertiary alcohol)
4-(2-Phenylquinazolin-4-yl)but-3-yn-1-ol 2229 2.74 (br s)
6,6-Dimethylhept-1-en-4-yn-3-ol Not reported Not reported

Quinazoline-Based Alkynols (e.g., 5h and 6a)

Key Differences :

  • Structure: Aromatic quinazoline cores with alkynol side chains, unlike the aliphatic backbone of this compound.
  • Synthesis: Prepared via Pd-catalyzed Sonogashira coupling (e.g., compound 6a: 78% yield) . This method may apply to the target compound if ethoxy-protected alkynes are used.
  • Thermal Stability : Quinazoline derivatives (e.g., 5h) exhibit higher melting points (163–183°C) due to aromatic stabilization, whereas this compound likely has lower thermal stability .

Research Implications and Gaps

Synthetic Routes: The absence of explicit data on this compound necessitates extrapolation from analogous reactions. Sonogashira coupling (as in 6a) is a plausible method, but ethoxy groups may require tailored protecting strategies .

Spectroscopic Analysis: Ethoxy substituents would introduce distinct ¹³C NMR signals (~60 ppm for CH₂O) and split alkynol proton signals due to steric effects, differing from dimethyl or aryl analogs .

Applications : The target compound’s diethoxy groups enhance solubility in polar solvents compared to 6,6-dimethylhept-1-en-4-yn-3-ol, making it advantageous in homogeneous catalysis.

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